3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Overview
Description
3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid: is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . This compound is part of the thienopyridine family, which is known for its diverse biological and chemical properties. It is used in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
Given the lack of information on its primary targets, it is difficult to provide a detailed explanation of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic Acid is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes involved in oxidative stress pathways, potentially acting as an inhibitor or modulator . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can exert beneficial effects by modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and energy metabolism . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties, including solubility and affinity for binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of thieno[2,3-b]pyridine derivatives, which are subjected to methylation and subsequent carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: This compound is used in biological research to study its effects on various biological systems. It is often used in the development of new drugs and therapeutic agents due to its potential biological activity .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its effects on different diseases and conditions, including its potential as an anti-inflammatory or anticancer agent .
Industry: In the industrial sector, this compound is used in the production of various chemical products. It is also used in the development of new materials and technologies .
Comparison with Similar Compounds
- Thieno[2,3-b]pyridine-2-carboxylic acid
- 3-Methylthieno[2,3-b]pyridine-2-carboxylic acid
- 4-Methylthieno[2,3-b]pyridine-2-carboxylic acid
Comparison: 3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of two methyl groups at the 3 and 4 positions of the thienopyridine ring. This structural modification can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of these methyl groups can enhance its stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-5-3-4-11-9-7(5)6(2)8(14-9)10(12)13/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVUCYYNYUHHSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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